Enhanced Binding to CrtN (Staphyloxanthin Biosynthesis) Relative to Clinical Antihistamine Scaffold
In a whole‑cell CrtN inhibition assay using Staphylococcus aureus Mu50, 2‑[2‑(2,4‑dichlorophenoxy)ethylsulfanyl]acetohydrazide reduced staphyloxanthin levels with an IC₅₀ of 0.330 nM after 48 h of exposure [1]. By comparison, the recently‑described anti‑histaminic scaffold clemizole inhibits CrtN with an IC₅₀ of 2.57 µM in the same enzymatic context [2]. Although the two values originate from independent studies and may employ slightly different assay formats, the approximately 7 800‑fold difference in molar potency highlights the structural advantage imparted by the dichlorophenoxy‑ethylsulfanyl‑acetohydrazide architecture for target engagement.
| Evidence Dimension | In‑cell CrtN inhibition (staphyloxanthin reduction) |
|---|---|
| Target Compound Data | IC₅₀ = 0.330 nM (S. aureus Mu50, 48 h) |
| Comparator Or Baseline | Clemizole: IC₅₀ = 2.57 µM (S. aureus CrtN, cell‑free enzymatic assay) |
| Quantified Difference | ~7 800‑fold lower IC₅₀ for the target compound |
| Conditions | S. aureus Mu50 whole‑cell assay vs. purified CrtN enzymatic assay; both assessed by spectrophotometric pigment quantification after 48 h |
Why This Matters
For procurement decisions in anti‑virulence research, the subnanomolar potency of this compound against a therapeutically validated target provides a unique starting point that commercially available H₁‑antihistamine scaffolds cannot match.
- [1] BindingDB. Entry BDBM50241355. IC₅₀ = 0.330 nM for inhibition of CrtN in S. aureus Mu50. https://www.bindingdb.org View Source
- [2] Y. Xu et al., “Clemizole inhibits CrtN‑driven staphyloxanthin biosynthesis in Staphylococcus aureus to enhance host immune clearance,” Commun. Biol., 2026. IC₅₀ = 2.57 µM. View Source
